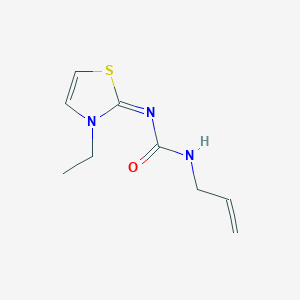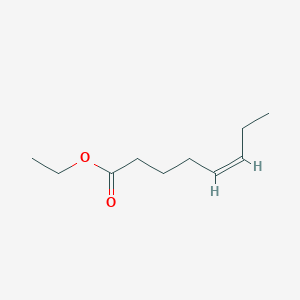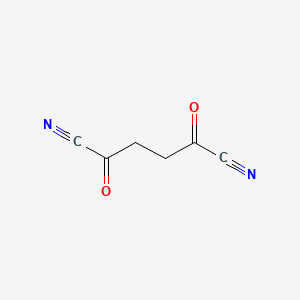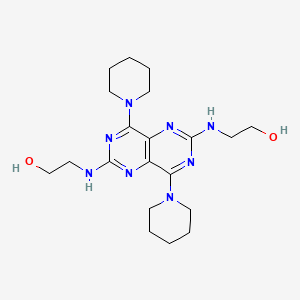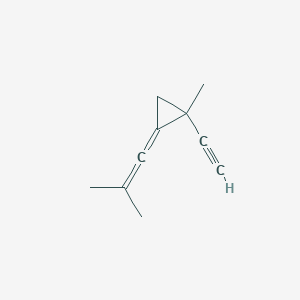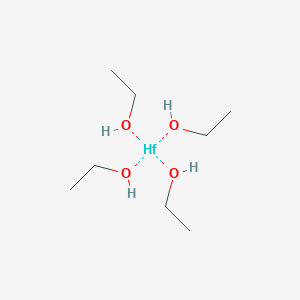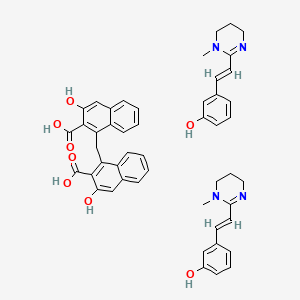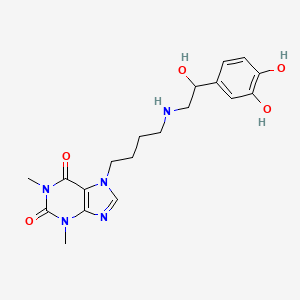
Theophylline, 7-(4-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant biological activity. This compound is known for its potential therapeutic applications, particularly in the fields of medicine and pharmacology. It is characterized by its unique structure, which includes a purine ring system substituted with various functional groups that contribute to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, followed by the introduction of the hydroxyethyl and dihydroxyphenyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
7-(4-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
科学的研究の応用
7-(4-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 7-(4-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways within the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to changes in cellular processes. Key pathways involved include signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds include other purine derivatives with similar structural features and biological activities. Examples include:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
What sets 7-(4-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
62401-94-9 |
|---|---|
分子式 |
C19H25N5O5 |
分子量 |
403.4 g/mol |
IUPAC名 |
7-[4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H25N5O5/c1-22-17-16(18(28)23(2)19(22)29)24(11-21-17)8-4-3-7-20-10-15(27)12-5-6-13(25)14(26)9-12/h5-6,9,11,15,20,25-27H,3-4,7-8,10H2,1-2H3 |
InChIキー |
ISIIDPOCFZZEKK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCNCC(C3=CC(=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
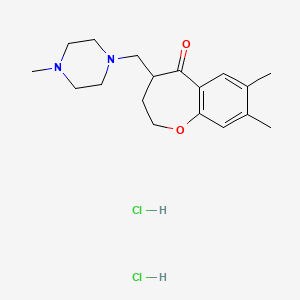
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
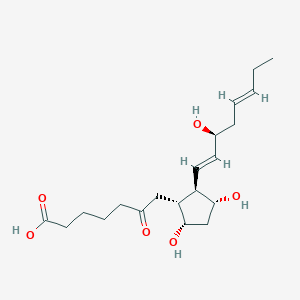
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
